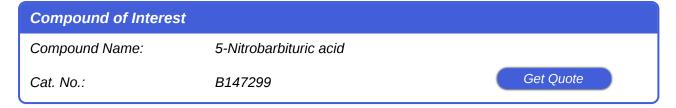


In-Depth Technical Guide to 5-Nitrobarbituric Acid: Properties, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Nitrobarbituric acid**, a versatile heterocyclic compound with applications in pharmaceutical research and analytical chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, including its antiviral activity and use as an analytical reagent.

Chemical Identity: Synonyms and Alternative Names

5-Nitrobarbituric acid is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms and alternative identifiers is provided in Table 1 for clear identification and cross-referencing.

Table 1: Synonyms and Alternative Names for 5-Nitrobarbituric Acid



Туре	Name/Identifier	
Systematic Name	5-Nitro-2,4,6(1H,3H,5H)-pyrimidinetrione	
Common Name	5-Nitrobarbituric acid	
Trivial Name	Dilituric acid[1][2]	
CAS Registry Number	480-68-2[1][2]	
EINECS Number	207-557-0[1]	
PubChem CID	10195[2]	
IUPAC Name	5-nitro-1,3-diazinane-2,4,6-trione[2]	
Other Names	5-Nitropyrimidine-2,4,6(1H,3H,5H)-trione, NSC-5071, 5-Nitro-6-hydroxyuracil, 5-Nitrohexahydropyrimidine-2,4,6-trione[1][2]	

Physicochemical Properties

A summary of the key physicochemical properties of **5-Nitrobarbituric acid** is presented in Table 2. These properties are essential for its handling, formulation, and application in various experimental settings.

Table 2: Physicochemical Properties of 5-Nitrobarbituric Acid



Property	Value	Source
Molecular Formula	C4H3N3O5	[1][2]
Molecular Weight	173.08 g/mol	[1][2]
Appearance	White to pale yellow crystalline powder	
Melting Point	176 °C (decomposes)	
Solubility	Sparingly soluble in cold water; more soluble in hot water, alcohol, and sodium hydroxide solutions. Insoluble in ether.	
рКа	Not available	_
LogP	-1.1	[2]

Experimental Protocols Synthesis of 5-Nitrobarbituric Acid

A well-established method for the synthesis of **5-Nitrobarbituric acid** involves the nitration of barbituric acid using fuming nitric acid. The following protocol is adapted from established literature.

Materials:

- · Barbituric acid
- Fuming nitric acid (sp. gr. 1.52)
- Deionized water
- Ice bath
- Mechanical stirrer
- Filtration apparatus



Drying oven

Procedure:

- In a flask equipped with a mechanical stirrer and surrounded by an ice bath, place 143 mL of fuming nitric acid.
- While stirring, slowly add 100 g of barbituric acid over a period of two hours. It is crucial to maintain the temperature of the reaction mixture below 40 °C during the addition.
- After the complete addition of barbituric acid, continue stirring the mixture for an additional hour.
- While still stirring and cooling, add 430 mL of water to the solution and cool it to 10 °C.
- Filter the resulting precipitate and wash the residue with cold water.
- Dry the collected solid on a glass tray at 60-80 °C. To remove any residual nitric acid, it is recommended to dry the product before recrystallization.
- For recrystallization, dissolve the dried product in 860 mL of boiling water. If the solution is not clear, add activated charcoal (Norite) and filter.
- Allow the solution to cool overnight to form crystals.
- Collect the crystals by filtration, wash with cold water, and dry in an oven at 90-95 °C for two to three hours.
- The anhydrous compound melts with decomposition at 176 °C.

Antiviral Activity Assessment: Plaque Reduction Assay for HSV-1

5-Nitrobarbituric acid has been identified as an inhibitor of Herpes Simplex Virus Type 1 (HSV-1) with a reported IC50 of 1.7 μ M.[3][4] A plaque reduction assay is a standard method to quantify the antiviral activity of a compound. The following is a general protocol that can be adapted for testing **5-Nitrobarbituric acid**.



Materials:

- Vero cells (or other susceptible cell line)
- Herpes Simplex Virus Type 1 (HSV-1) stock of known titer
- **5-Nitrobarbituric acid** stock solution (dissolved in an appropriate solvent like DMSO)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
- Overlay medium (e.g., medium containing methylcellulose or carboxymethyl cellulose)
- Crystal violet staining solution
- Phosphate-buffered saline (PBS)
- 96-well or 24-well cell culture plates

Procedure:

- Seed Vero cells in a multi-well plate and grow until a confluent monolayer is formed.
- Prepare serial dilutions of **5-Nitrobarbituric acid** in cell culture medium.
- Pre-incubate the confluent cell monolayers with the different concentrations of 5-Nitrobarbituric acid for a designated period (e.g., 1-2 hours) at 37 °C.
- Infect the cells with a known amount of HSV-1 (multiplicity of infection MOI) for 1-2 hours at 37 °C to allow for viral adsorption. A virus-only control (no compound) and a cell-only control (no virus, no compound) should be included.
- After the incubation period, remove the virus inoculum and the compound-containing medium.
- Wash the cell monolayers with PBS to remove unattached virus.
- Add the overlay medium containing the respective concentrations of 5-Nitrobarbituric acid to each well. The overlay medium restricts the spread of the virus to adjacent cells, leading



to the formation of localized plaques.

- Incubate the plates for 2-3 days at 37 °C in a CO2 incubator until visible plaques are formed in the virus control wells.
- After incubation, fix the cells (e.g., with methanol or formalin) and stain with crystal violet solution.
- Gently wash the plates with water to remove excess stain. Plaques will appear as clear zones against a background of stained, uninfected cells.
- Count the number of plaques in each well.
- The percentage of plaque inhibition is calculated relative to the virus control. The IC50 value, the concentration of the compound that inhibits plaque formation by 50%, can then be determined.

Analytical Application: Iodometric Determination of Potassium

5-Nitrobarbituric acid, as dilituric acid, can be used for the quantitative determination of potassium. This method involves the precipitation of potassium diliturate, followed by an iodometric titration of the excess dilituric acid.

Reagents:

- Standard potassium solution
- Dilituric acid solution (approximately 0.05 N, saturated with potassium diliturate)
- Copper sulfate solution (1.0 N)
- Potassium iodide
- Standard sodium thiosulfate solution (0.1 N)
- Starch indicator solution



- · Ammonium hydroxide
- Acetic acid

Procedure:

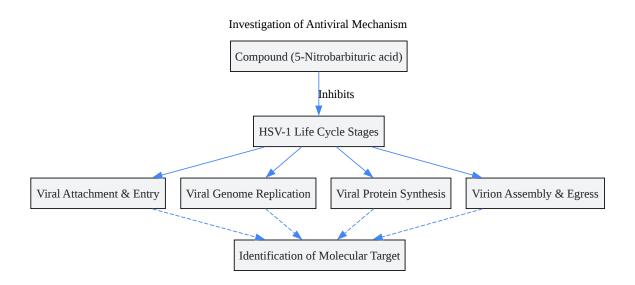
- To 5 mL of the potassium-containing sample, add 20 mL of the dilituric acid reagent.
- Allow the precipitate of potassium diliturate to form.
- Filter the solution to separate the precipitate.
- To the filtrate, add a known excess of copper sulfate solution to precipitate copper diliturate.
- Filter the copper diliturate precipitate.
- The excess copper in the filtrate is then determined by iodometric titration. Add potassium iodide to the filtrate, which reacts with the excess copper ions to liberate iodine.
- Titrate the liberated iodine with a standard solution of sodium thiosulfate using starch as an indicator.
- A blank titration is performed without the potassium sample. The difference in the titration volumes is used to calculate the amount of dilituric acid that reacted with the potassium, and thus the concentration of potassium in the original sample.

Mechanism of Action and Biological Activity

The primary reported biological activity of **5-Nitrobarbituric acid** is its inhibitory effect against Herpes Simplex Virus Type 1 (HSV-1).[3][4] The precise mechanism of this antiviral action is not yet fully elucidated in the available literature. However, based on the mechanisms of other antiviral compounds targeting HSV-1, it is plausible that **5-Nitrobarbituric acid** may interfere with one or more stages of the viral life cycle.

A simplified logical workflow for investigating the potential antiviral mechanism of action is presented below. This workflow outlines the key stages of the HSV-1 life cycle that could be targeted by an inhibitor.





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Caption: Logical workflow for elucidating the antiviral mechanism of **5-Nitrobarbituric acid** against HSV-1.

Further research is required to pinpoint the specific molecular target(s) of **5-Nitrobarbituric acid** within the HSV-1 replication cycle. Potential targets could include viral surface glycoproteins involved in attachment and entry (e.g., gB, gD), viral DNA polymerase, or other essential viral or host cell factors.

Conclusion

5-Nitrobarbituric acid is a compound with established utility in both synthetic and analytical chemistry, and emerging potential in antiviral drug discovery. This guide provides researchers and drug development professionals with a foundational understanding of its properties, synthesis, and key applications. The detailed protocols for its synthesis and analytical use,



along with the framework for investigating its antiviral mechanism of action, are intended to facilitate further research and development involving this versatile molecule.

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